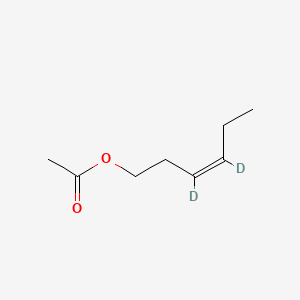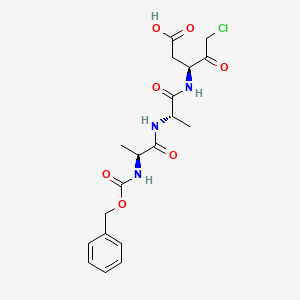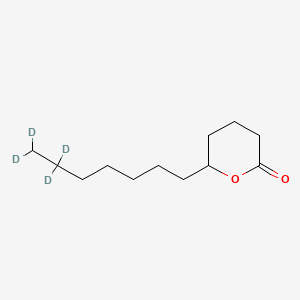
H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH is a peptide composed of nine amino acids: leucine, glutamic acid, glutamic acid, lysine, lysine, glycine, asparagine, tyrosine, and valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, glutamic acid, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing production costs. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents such as DIC or HOBt.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential as a therapeutic peptide in cancer immunotherapy and other diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH involves its interaction with specific molecular targets and pathways. For example, as an epitope derived from the epidermal growth factor receptor variant III (EGFRvIII), it can bind to major histocompatibility complex I (MHC I) molecules, inducing tumor-specific immune responses . This interaction leads to the activation of CD8+ T cells and the inhibition of tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a similar sequence but different biological activity.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: A peptide with a different sequence but similar applications in research.
Uniqueness
H-Leu-Glu-Glu-Lys-Lys-Gly-Asn-Tyr-Val-OH is unique due to its specific sequence and its role as an epitope derived from EGFRvIII. This makes it particularly valuable in cancer immunotherapy research, where it is used to target EGFRvIII-expressing tumors.
Propiedades
Fórmula molecular |
C48H78N12O16 |
|---|---|
Peso molecular |
1079.2 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H78N12O16/c1-25(2)21-29(51)41(68)55-32(15-17-38(64)65)44(71)58-33(16-18-39(66)67)45(72)57-31(10-6-8-20-50)43(70)56-30(9-5-7-19-49)42(69)53-24-37(63)54-35(23-36(52)62)46(73)59-34(22-27-11-13-28(61)14-12-27)47(74)60-40(26(3)4)48(75)76/h11-14,25-26,29-35,40,61H,5-10,15-24,49-51H2,1-4H3,(H2,52,62)(H,53,69)(H,54,63)(H,55,68)(H,56,70)(H,57,72)(H,58,71)(H,59,73)(H,60,74)(H,64,65)(H,66,67)(H,75,76)/t29-,30-,31-,32-,33-,34-,35-,40-/m0/s1 |
Clave InChI |
YSJSHSRQMVWQTD-KFNJBGEYSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)
![3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)
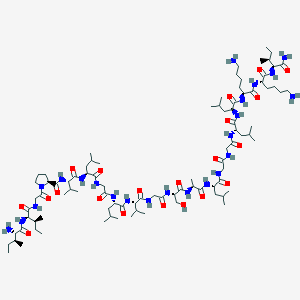
![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)
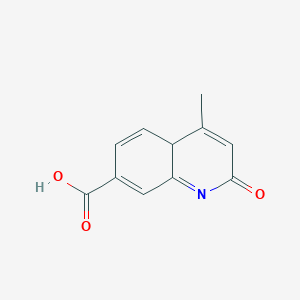
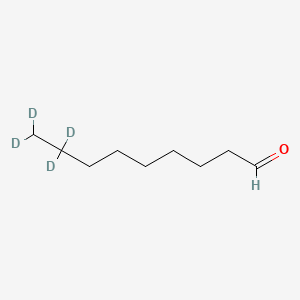
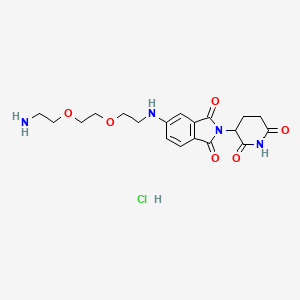
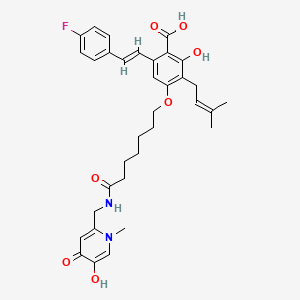
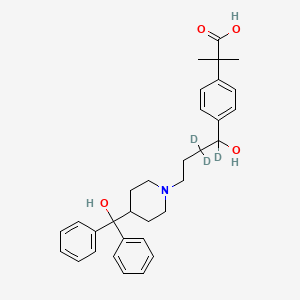
![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)
